molecular formula C14H10N2O2 B1649626 2-Anilino-4H-3,1-benzoxazin-4-one CAS No. 1026-16-0

2-Anilino-4H-3,1-benzoxazin-4-one

Cat. No. B1649626
CAS RN: 1026-16-0
M. Wt: 238.24 g/mol
InChI Key: UUMLXNZZKFQMMR-UHFFFAOYSA-N
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Description

2-Anilino-4H-3,1-benzoxazin-4-one is a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications . Some of them are used as an elastase inhibitor, anti-neoplastic agent, enzyme inhibitor, protease inhibitor, and fungicidal . In addition, they are used as a starting material for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives, which are known to have medicinal properties .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in the literature . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .


Molecular Structure Analysis

The molecular structure of 2-Anilino-4H-3,1-benzoxazin-4-one is characterized by a benzoxazinone ring, which is a significant category of heterocyclic compounds . The benzoxazinone ring is formed from intermediate formula 1 and cyclizing agents .


Chemical Reactions Analysis

The iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide is an effective cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .

Scientific Research Applications

Antihypertensive Activity

The derivatives of 2-Anilino-4H-3,1-benzoxazin-4-one exhibit potential in antihypertensive activity. A study conducted by Clark et al. (1983) focused on synthesizing 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones and evaluating their antihypertensive activity. The most active compound showed potential for both central and peripheral antihypertensive mechanisms (Clark et al., 1983).

Synthesis Methodologies

Significant research has been done on developing efficient synthesis methods for 2-Anilino-4H-3,1-benzoxazin-4-one derivatives. Shariat et al. (2013) described a one-pot method using an iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent, offering a simpler alternative to previous methods (Shariat et al., 2013).

Ecological Role and Bioactivity

The bioactivity and ecological role of benzoxazinones, including 2-Anilino-4H-3,1-benzoxazin-4-one, have been rediscovered in recent research. Macias et al. (2009) highlighted their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are also considered for natural herbicide models due to their promising sources of bioactive compounds (Macias et al., 2009).

Advanced Material Synthesis

Research by Andreu et al. (2006) explored the synthesis of benzoxazines containing glycidyl groups, which could be used in advanced material applications like corrosion-resistant coatings. Their study indicated the potential for innovative uses in materials science (Andreu et al., 2006).

Mechanism of Action

2-Amino-4H-3,1-benzoxazin-4-ones have been a subject of particular interest in medicinal chemistry, mainly because of their extraordinary potency as acyl-enzyme inhibitors of human leukocyte elastase and other therapeutically relevant serine proteases .

Future Directions

The future directions in the research of 2-Anilino-4H-3,1-benzoxazin-4-one could involve exploring its various medical and industrial applications further . The development of more efficient synthesis methods could also be a potential area of research .

properties

IUPAC Name

2-anilino-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)16-14(18-13)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMLXNZZKFQMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343472
Record name 2-anilino-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilino-4H-3,1-benzoxazin-4-one

CAS RN

1026-16-0
Record name 2-anilino-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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